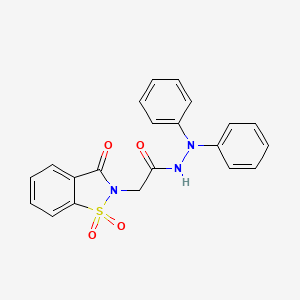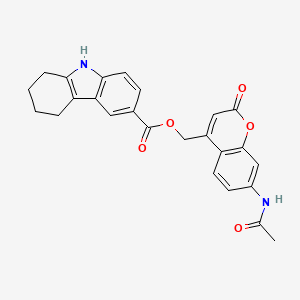![molecular formula C17H20N4O3 B7681273 4-amino-N-[3-(N-methylanilino)propyl]-3-nitrobenzamide](/img/structure/B7681273.png)
4-amino-N-[3-(N-methylanilino)propyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[3-(N-methylanilino)propyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research applications due to its unique properties and potential applications. This compound is also known as AN-7 and belongs to the class of nitrobenzamide derivatives. AN-7 has been studied for its potential use in cancer treatment, as well as its ability to inhibit the growth of certain bacteria.
Mécanisme D'action
AN-7 inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9. AN-7 also inhibits the growth of bacteria by disrupting the bacterial cell wall and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
AN-7 has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis and inhibit bacterial growth, AN-7 has also been shown to inhibit angiogenesis, or the formation of new blood vessels. AN-7 has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
AN-7 has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on cancer cells and bacteria are well-documented. However, AN-7 does have some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, AN-7 has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are several potential future directions for research on AN-7. One area of interest is the development of AN-7 analogues with improved solubility and bioavailability. Another area of interest is the study of AN-7 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the potential side effects and toxicity of AN-7.
Méthodes De Synthèse
The synthesis of AN-7 involves the reaction of 4-nitrobenzoyl chloride with N-methylaniline in the presence of a base, followed by the addition of 3-aminopropylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
AN-7 has been studied for its potential use in cancer treatment. Research has shown that AN-7 inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. AN-7 has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
4-amino-N-[3-(N-methylanilino)propyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-20(14-6-3-2-4-7-14)11-5-10-19-17(22)13-8-9-15(18)16(12-13)21(23)24/h2-4,6-9,12H,5,10-11,18H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESYSQPVLNBRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4,5-dimethoxy-2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carbonyl)amino]benzoate](/img/structure/B7681198.png)
![[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]-(2-methoxy-4-methylsulfanylphenyl)methanone](/img/structure/B7681204.png)
![1-(4-fluorophenyl)-2,5-dimethyl-N'-[4-(methylsulfonylmethyl)benzoyl]pyrrole-3-carbohydrazide](/img/structure/B7681214.png)
![N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide](/img/structure/B7681224.png)
![3-[2-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-oxoethyl]-1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7681243.png)
![N-(3-chlorophenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide](/img/structure/B7681248.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethane-1,2-dione](/img/structure/B7681251.png)
![N-[4-(2,5-diethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7681254.png)
![2-[4-(4,5-Dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7681261.png)
![1-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7681264.png)
![2-[[(4-methoxyphenyl)methyl-methylamino]methyl]-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7681265.png)

![2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-(3-fluoroanilino)-2-oxo-ethyl]-N-methyl-2-oxo-acetamide](/img/structure/B7681280.png)
